3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method utilizes vitamin B1 as a catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient, cost-effective, and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogens for substitution reactions . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Scientific Research Applications
3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to its anti-inflammatory effects . Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole include:
3,5-Diphenyl-1H-pyrazole: Known for its cytogenetic and oxidative properties.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Exhibits fluorescence properties and is used in photoluminescent materials.
Uniqueness
What sets this compound apart is its unique combination of ethenyl and diphenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-ethenyl-2,3-diphenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-15-13-17(14-9-5-3-6-10-14)19(18-15)16-11-7-4-8-12-16/h2-12,17H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRNFLWJIAPBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00795803 |
Source
|
Record name | 3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00795803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63314-76-1 |
Source
|
Record name | 3-Ethenyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00795803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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